Buserelin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist, which stimulates the pituitary gland's gonadotrophin-releasing hormone receptor (GnRHR). It is used in prostate cancer treatment.
Buserelin is a synthetic analog of gonadotropin-releasing hormone (GnRH). Buserelin binds to and activates pituitary gonadotropin releasing hormone (GnRH) receptors. Prolonged administration of buserelin results in sustained inhibition of gonadotropin production, suppression of testicular and ovarian steroidogenesis, and reduced levels of circulating gonadotropin and gonadal steroids. Buserelin is more potent that GnRH. (NCI04)
A potent synthetic analog of GONADOTROPIN-RELEASING HORMONE with D-serine substitution at residue 6, glycine10 deletion, and other modifications.
See also: Buserelin (has active moiety).
Buserelin
CAS No.: 57982-77-1
Cat. No.: VC21336212
Molecular Formula: C62H90N16O15
Molecular Weight: 1299.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 57982-77-1 |
---|---|
Molecular Formula | C62H90N16O15 |
Molecular Weight | 1299.5 g/mol |
IUPAC Name | acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 |
Standard InChI Key | PYMDEDHDQYLBRT-DRIHCAFSSA-N |
Isomeric SMILES | CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O |
SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Canonical SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Appearance | Solid powder |
Chemical Structure and Properties
Buserelin is a synthetic nonapeptide created through specific amino acid substitutions of the natural GnRH molecule. The substitution of glycine in position 6 by D-serine, and glycinamide in position 10 by ethylamide, creates a compound with significantly enhanced biological activity . These modifications result in a 20 to 170-fold increase in potency compared to natural GnRH and provide extended duration of action .
Table 1: Key Physicochemical Properties of Buserelin
Mechanism of Action
Buserelin functions as an agonist of the gonadotropin-releasing hormone receptor (GnRHR), demonstrating a biphasic effect pattern . The compound interacts with specific target receptors including:
Initial Stimulatory Phase
Upon initial administration, Buserelin strongly stimulates the pituitary gland's gonadotropin-releasing hormone receptor, leading to enhanced release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This stimulatory effect results in a temporary increase in gonadal steroid production, with increases in plasma LH and FSH levels persisting for approximately 7 hours .
Chronic Suppressive Phase
With continued administration, Buserelin induces desensitization of the GnRH receptor . Unlike natural GnRH, which is released in pulsatile fashion maintaining receptor sensitivity, continuous exposure to Buserelin leads to receptor downregulation . This results in sustained inhibition of gonadotropin production and subsequent suppression of gonadal steroidogenesis .
The suppressive effect is profound—approximately 95% reduction in testosterone levels in males and 95% reduction in estradiol levels in females . Progesterone levels in females fall to less than 1 ng/ml (compared to normal luteal phase values of approximately 10-20 ng/ml) . This hypoestrogenic or hypogonadal state forms the basis for most therapeutic applications of Buserelin.
Pharmacokinetics
The pharmacokinetic profile of Buserelin contributes significantly to its clinical utility across various administration routes.
Absorption
Buserelin demonstrates approximately 70% bioavailability after subcutaneous injection . While oral bioavailability is poor due to enzymatic degradation, nasal administration allows sufficient absorption through the nasal mucosa to achieve therapeutic plasma levels .
Distribution
In circulation, Buserelin exists predominantly in its intact, active form . The compound accumulates preferentially in the liver and kidneys, as well as in the anterior pituitary lobe—its primary biological target .
Metabolism and Elimination
Buserelin undergoes metabolism via specific peptidases (pyroglutamyl peptidase and chymotrypsin-like endopeptidase) in the liver, kidneys, and gastrointestinal tract . Within the pituitary gland, inactivation occurs through membrane-located enzymes .
Therapeutic Applications
Buserelin has established roles across multiple medical specialties, leveraging its ability to create a reversible suppression of gonadal function.
Oncology Applications
Buserelin demonstrates significant efficacy in hormone-responsive cancers:
Prostate Cancer
In advanced hormone-sensitive prostate cancer, Buserelin provides efficacy comparable to surgical orchidectomy or high-dose estrogen therapy with a more favorable adverse effect profile . By suppressing testosterone production, Buserelin creates a medical castration state that inhibits androgen-dependent tumor growth .
During initial treatment, combining Buserelin with antiandrogens helps mitigate the temporary testosterone surge that occurs before sustained hormonal suppression .
Breast Cancer
Buserelin shows promise in hormone-sensitive premenopausal breast cancer, where ovarian suppression provides therapeutic benefit .
Reproductive Medicine Applications
Buserelin is utilized in assisted reproduction to induce a state of reversible hypogonadotropism before administration of exogenous gonadotrophins . This strategy enhances the efficiency of in vitro fertilization programs and improves outcomes in certain infertility treatments, particularly those associated with polycystic ovary syndrome and other conditions with underlying ovarian dysfunction .
Initial studies have also explored potential applications as a female contraceptive when administered intermittently in conjunction with a progestogen .
Pediatric Applications
Buserelin represents a first-line treatment for central precocious puberty . By suppressing premature activation of the hypothalamic-pituitary-gonadal axis, Buserelin delays puberty progression, allowing for more age-appropriate development.
Novel Research Developments
Recent research continues to expand the therapeutic potential of Buserelin into new applications.
Veterinary and Reproductive Technology
A recent study (2024) examined the effect of adding Buserelin acetate to boar semen on reproductive outcomes in gilts . The research investigated three experimental groups:
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Control: Standard insemination protocol
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Treatment 1: Addition of 5 μg (1.25 mL) of Buserelin acetate to semen
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Treatment 2: Addition of 10 μg (2.5 mL) of Buserelin acetate to semen
Adverse Effects
The side effect profile of Buserelin is generally favorable compared to alternative treatments for conditions such as prostate cancer.
Pharmacological Comparison
Buserelin belongs to a class of GnRH agonists, each with specific pharmacological characteristics that influence clinical application.
Table 5: Comparison of Buserelin with Other GnRH Agonists
Parameter | Buserelin | Leuprolide | Goserelin | Triptorelin |
---|---|---|---|---|
Potency vs. Natural GnRH | 20-170× greater | 15-150× greater | 100× greater | 100× greater |
Available Formulations | Nasal spray, SC injection | SC injection, depot | SC implant | SC/IM injection, depot |
Administration Frequency | Daily (nasal), Variable (SC) | Monthly, 3-monthly | Monthly, 3-monthly | Monthly, 3-monthly |
Primary Applications | Prostate cancer, Endometriosis, IVF protocols | Prostate cancer, Endometriosis | Prostate cancer, Breast cancer, Endometriosis | Prostate cancer, Endometriosis |
Clinical Guidelines and Dosing
Buserelin is administered through different routes depending on the clinical indication and desired pharmacological effect.
Standard Dosing Regimens
For prostate cancer, the typical regimen involves initial dose of 500 μg subcutaneously every 8 hours for 7 days, followed by 200 μg daily . Alternatively, intranasal administration at 400 μg six times daily can be employed .
For endometriosis, intranasal Buserelin at 400 μg three times daily for 6 months represents a common therapeutic approach .
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